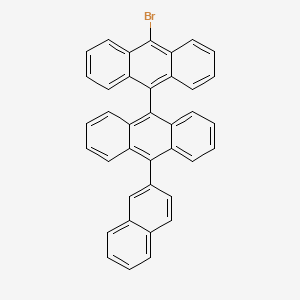

10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene

Description

BenchChem offers high-quality 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

9-bromo-10-(10-naphthalen-2-ylanthracen-9-yl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H23Br/c39-38-33-19-9-7-17-31(33)37(32-18-8-10-20-34(32)38)36-29-15-5-3-13-27(29)35(28-14-4-6-16-30(28)36)26-22-21-24-11-1-2-12-25(24)23-26/h1-23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMDUWOVDLPNDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=C7C=CC=CC7=C(C8=CC=CC=C86)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H23Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene: A Key Building Block for Advanced Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Elegance of Bianthracenes in Modern Materials Science

In the realm of organic electronics, the design and synthesis of novel functional molecules are paramount to advancing the capabilities of next-generation devices. Among the privileged scaffolds utilized by chemists and materials scientists, the 9,9'-bianthracene core has emerged as a structure of significant interest. Its unique, sterically hindered, and electronically rich framework provides an exceptional platform for the construction of high-performance materials. This technical guide delves into the chemical intricacies of a particularly important derivative: 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene .

This molecule, identified by the CAS Number 1172087-81-8, is a testament to the power of molecular engineering.[1][2][3] The strategic incorporation of a bromine atom and a naphthyl group onto the bianthracene backbone imparts a unique combination of properties, making it a valuable building block, particularly in the field of Organic Light-Emitting Diodes (OLEDs).[4][5] This guide will provide a comprehensive overview of its chemical structure, plausible synthetic strategies based on established organometallic cross-coupling reactions, its anticipated photophysical properties, and its role in the development of advanced organic electronic materials.

The Core Structure: Understanding the Intricacies of 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene

The foundational structure of 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene is the 9,9'-bianthracene unit, which consists of two anthracene molecules linked via a single carbon-carbon bond at their respective 9 and 9' positions. This linkage forces the two anthracene moieties into a nearly perpendicular orientation to minimize steric hindrance, a structural feature that is crucial for preventing intermolecular aggregation and the associated fluorescence quenching in the solid state.[6]

The substituents at the 10 and 10' positions further define the molecule's properties:

-

A Bromine Atom: The presence of a bromine atom at the 10-position serves as a versatile synthetic handle. It readily participates in a variety of cross-coupling reactions, such as Suzuki-Miyaura and Ullmann couplings, allowing for the facile introduction of other functional groups to further tune the molecule's electronic and photophysical characteristics.[7][8]

-

A 2-Naphthyl Group: The bulky 2-naphthyl group at the 10'-position enhances the steric hindrance around the bianthracene core, further disrupting intermolecular packing and improving the material's amorphous stability, a desirable trait for thin-film device fabrication.[4] Electronically, the naphthyl group extends the π-conjugated system, which can influence the molecule's absorption and emission properties.

Table 1: Key Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 1172087-81-8 | [1][2][3] |

| Molecular Formula | C₃₈H₂₃Br | [1][3][9] |

| Molecular Weight | 559.51 g/mol | [1] |

| Appearance | White to Yellow to Green powder/crystal | [2][3] |

| Purity | Typically >98% (HPLC) | [1][9] |

Synthesis Strategies: A Mechanistic Perspective

Plausible Synthetic Pathway: A Convergent Approach

A logical and convergent synthetic strategy would likely involve the coupling of two distinct anthracene precursors. This approach offers flexibility in the introduction of the bromo and naphthyl substituents.

Caption: Plausible synthetic approach to 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene.

Step-by-Step Methodological Considerations:

-

Synthesis of the Precursors: The synthesis would likely commence with commercially available starting materials such as 9,10-dibromoanthracene and 2-naphthylboronic acid. A Suzuki-Miyaura cross-coupling reaction between these two, using a palladium catalyst and a suitable base, would yield the intermediate, 10-bromo-9-(2-naphthyl)anthracene.[7][10][11] The reaction conditions would need to be carefully controlled to favor mono-substitution.

-

Formation of the Bianthracene Core: The crucial C-C bond formation to create the bianthracene scaffold could then be achieved via an Ullmann coupling reaction.[8][12][13] This would involve the copper-catalyzed coupling of 10-bromo-9-(2-naphthyl)anthracene with 9-bromoanthracene. The Ullmann reaction is a classic method for forming biaryl linkages and, while often requiring high temperatures, modern catalytic systems have improved its efficiency and scope.[8]

Self-Validating System in the Proposed Synthesis:

The success of each step in this proposed synthesis can be rigorously monitored and validated using standard analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and determine the optimal reaction time.

-

Column Chromatography: For the purification of the intermediates and the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the structure of the intermediates and the final product by analyzing the chemical shifts and coupling constants of the aromatic protons and carbons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Anticipated Properties and Applications in Organic Electronics

The unique molecular architecture of 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene suggests its utility as a high-performance material in organic electronics, particularly in OLEDs.

Photophysical Properties:

-

Blue Emission: Anthracene and its derivatives are well-known for their strong blue fluorescence.[5] The extended conjugation provided by the bianthracene and naphthyl moieties is expected to result in a material that emits in the blue region of the electromagnetic spectrum.

-

High Quantum Yield: The rigid and sterically hindered nature of the bianthracene core helps to minimize non-radiative decay pathways, which should lead to a high fluorescence quantum yield in both solution and the solid state.[6]

-

Thermal Stability: The robust aromatic framework of the molecule suggests good thermal stability, a critical requirement for the longevity of OLED devices.[4]

Role in OLED Devices:

Caption: Simplified schematic of a multilayer OLED device.

10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene can be envisioned to function in several key roles within an OLED device:

-

As a Blue Emitter: In its neat form or as a dopant in a suitable host material, it could serve as the primary light-emitting component in the emissive layer (EML) of a blue OLED.

-

As a Host Material: Its wide bandgap and high triplet energy could make it an excellent host material for phosphorescent emitters in Phosphorescent OLEDs (PHOLEDs). The host material's role is to facilitate charge transport and efficiently transfer energy to the dopant.

-

As a Building Block for More Complex Molecules: The reactive bromine handle allows for its use as an intermediate in the synthesis of more elaborate molecules with tailored properties for specific applications in OLEDs or other organic electronic devices.

Conclusion and Future Outlook

10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene stands as a compelling example of a well-designed molecular building block for advanced functional materials. Its structure, combining the robust and sterically demanding bianthracene core with the versatile reactivity of a bromine substituent and the extended conjugation of a naphthyl group, makes it a prime candidate for the development of high-performance blue emitters and host materials for OLEDs.

While the detailed experimental procedures for its synthesis and its specific device performance data are not yet widely published, the foundational principles of organic synthesis and materials science provide a clear roadmap for its preparation and application. Future research in this area will likely focus on the development of efficient and scalable synthetic routes to this and related bianthracene derivatives, as well as a thorough investigation of their photophysical properties and their performance in optimized OLED architectures. As the demand for more efficient and stable organic electronic devices continues to grow, the importance of meticulously designed molecular components like 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene will undoubtedly increase.

References

- Google Patents. (n.d.). Preparation method of 9, 10-dibromoanthracene.

-

CP Lab Safety. (n.d.). 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene, 200mg. Retrieved January 26, 2026, from [Link]

-

Sciencemadness Discussion Board. (2023, December 2). Synthesis of 9,9'-bianthracene from anthraquinone. Retrieved January 26, 2026, from [Link]

-

Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2025, August 7). Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction | Request PDF. Retrieved January 26, 2026, from [Link]

-

Optica Publishing Group. (2015, October 9). Trifluoromethyl-substituted 9,9′-bianthracene derivative as host material for highly efficient blue OLED. Retrieved January 26, 2026, from [Link]

-

Lookchem. (n.d.). Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura crosscoupling reaction. Retrieved January 26, 2026, from [Link]

-

Journal of Materials Chemistry C. (n.d.). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Retrieved January 26, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind ADN: Enhancing OLED Efficiency with 9,10-Di(2-naphthyl)anthracene. Retrieved January 26, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2019, November 25). (PDF) High efficiency OLEDs based on anthracene derivatives: The impact of electron donating and withdrawing group on the performance of OLED. Retrieved January 26, 2026, from [Link]

-

MDPI. (n.d.). Photophysical Properties of Anthracene Derivatives. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2014, January 27). (10) Patent No. -. Retrieved January 26, 2026, from [Link]_

-

PubMed Central (PMC). (n.d.). 10-Dibenzothiophenyl-9,9-diphenylacridane-based multiple resonance emitters for high-efficiency narrowband green OLEDs with CIE y > 0.7 at high doping concentrations. Retrieved January 26, 2026, from [Link]

-

CPLabsafety. (n.d.). 10-Bromo-10'-(2-naphthyl)-9, 9'-bianthracene, min 98% (HPLC)(T), 1 gram. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). Method for preparing 10, 10-disubstituted-2-bromoanthrone.

-

Synthonics Research Laboratories. (n.d.). 9-Bromo-10-(2-naphthyl)anthracene, OLED Materials for Industrial, Grade Standard. Retrieved January 26, 2026, from [Link]

-

Materials Advances (RSC Publishing). (2023, July 13). Facile synthesis of 2-aza-9,10-diphenylanthracene and the effect of precise nitrogen atom incorporation on OLED emitters performance. Retrieved January 26, 2026, from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene | 1172087-81-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene, 1G | Labscoop [labscoop.com]

- 4. researchgate.net [researchgate.net]

- 5. Photophysical Properties of Anthracene Derivatives | MDPI [mdpi.com]

- 6. Facile synthesis of 2-aza-9,10-diphenylanthracene and the effect of precise nitrogen atom incorporation on OLED emitters performance - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 7. home.sandiego.edu [home.sandiego.edu]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Sciencemadness Discussion Board - Synthesis of 9,9‘-bianthracene from anthraquinone - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Photophysical Properties of 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene

This guide provides a comprehensive technical overview of the core photophysical properties of 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene. It is intended for researchers, scientists, and drug development professionals who are interested in the application of advanced fluorescent molecules. This document delves into the synthesis, theoretical underpinnings of its photophysics, and detailed experimental protocols for its characterization.

Introduction: The Allure of Sterically Hindered Bianthracenes

9,9'-Bianthracene and its derivatives represent a fascinating class of fluorophores. Due to significant steric hindrance between the hydrogen atoms at the 1, 8, 1', and 8' positions, the two anthracene moieties are forced into a nearly orthogonal geometry.[1] This unique structural feature electronically decouples the two anthracene units in the ground state. However, upon photoexcitation, these molecules can undergo dramatic electronic and structural reorganizations, leading to the formation of a highly polar excited state known as a Twisted Intramolecular Charge Transfer (TICT) state.[2][3] This phenomenon gives rise to unique photophysical properties, including dual fluorescence and high sensitivity to the local environment, making them promising candidates for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and biological imaging.[2][4]

The subject of this guide, 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene, is a particularly interesting derivative. The introduction of a bromine atom and a naphthyl group is expected to significantly modulate its electronic and photophysical properties. The heavy bromine atom can influence intersystem crossing rates, while the electron-rich naphthyl group can participate in charge transfer processes. Understanding these structure-property relationships is crucial for the rational design of novel functional materials.

Molecular Structure and Synthetic Considerations

The chemical structure of 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene is presented below. The molecule consists of two anthracene units linked at the 9 and 9' positions, with a bromine atom at the 10 position of one anthracene and a 2-naphthyl group at the 10' position of the other.

Caption: Molecular structure of 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene.

A plausible synthetic route for 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene can be envisioned starting from commercially available precursors, likely involving cross-coupling reactions to form the bianthracene core, followed by selective bromination.

The Photophysics of Bianthracenes: A Tale of Two Excited States

The photophysical behavior of 9,9'-bianthracene derivatives is governed by the interplay between a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state.[5] A simplified Jablonski diagram illustrating these processes is shown below.

Caption: Simplified Jablonski diagram for a bianthracene derivative.

Upon absorption of a photon, the molecule is promoted from the ground state (S₀) to a singlet excited state (S₁), which initially resembles the excitation being localized on one of the anthracene moieties (the LE state). In polar solvents, the molecule can then undergo a conformational change, twisting around the central C9-C9' bond, which facilitates the transfer of an electron from one anthracene unit to the other, forming the highly polar TICT state.[3] This TICT state is stabilized by the polar solvent environment. The emission can then occur from either the LE state, typically resulting in a structured, higher-energy fluorescence band, or from the TICT state, which gives a broad, structureless, and red-shifted emission band.[6] The relative populations of the LE and TICT states, and thus the resulting emission spectrum, are highly dependent on the solvent polarity.

Anticipated Photophysical Properties

| Property | Anticipated Value/Characteristic | Rationale |

| Absorption (λ_abs_ max) | 380 - 420 nm | The absorption spectrum is expected to be similar to other 9,9'-bianthracene derivatives, dominated by the π-π* transitions of the anthracene moieties. The naphthyl group may cause a slight red-shift compared to unsubstituted bianthracene.[7][8] |

| Emission (λ_em_ max) | Solvent-dependent: ~420-450 nm (non-polar), ~500-550 nm (polar) | In non-polar solvents, emission from the LE state is expected. In polar solvents, the formation of the TICT state will lead to a significant red-shift in the emission.[3] |

| Fluorescence Quantum Yield (Φ_F_) | Moderate to High | Anthracene derivatives are known for high fluorescence quantum yields.[9] However, the heavy bromine atom may introduce some quenching via enhanced intersystem crossing, potentially lowering the quantum yield compared to non-brominated analogues. |

| Excited-State Lifetime (τ_F_) | Nanosecond timescale | The fluorescence lifetime is expected to be in the nanosecond range, typical for singlet excited states of aromatic hydrocarbons.[10] Time-resolved measurements may reveal complex decay kinetics due to the presence of both LE and TICT states. |

Experimental Protocols for Photophysical Characterization

To empirically determine the photophysical properties of 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene, a series of spectroscopic experiments are required. The following section outlines the detailed methodologies.

Sample Preparation

Accurate and reproducible photophysical measurements necessitate meticulous sample preparation.

Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, dimethyl sulfoxide) of spectroscopic grade.

-

Stock Solution: Prepare a stock solution of 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mM.

-

Working Solutions: From the stock solution, prepare a series of dilutions in the chosen solvents for analysis. For absorption measurements, the concentration should be adjusted to yield an absorbance maximum between 0.1 and 1.0. For fluorescence measurements, the absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

UV-Vis Absorption Spectroscopy

This technique is used to determine the wavelengths of light absorbed by the molecule.

Protocol:

-

Instrument: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Correction: Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Measurement: Record the absorption spectrum of the sample solution from approximately 300 to 600 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_abs_ max) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law if the concentration is known precisely.

Steady-State Fluorescence Spectroscopy

This technique measures the fluorescence emission spectrum of the molecule.

Protocol:

-

Instrument: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Excitation Wavelength: Set the excitation wavelength to the λ_abs_ max determined from the UV-Vis spectrum.

-

Emission Scan: Record the fluorescence emission spectrum over a wavelength range starting from about 10 nm above the excitation wavelength to the near-infrared region (e.g., 400 - 700 nm).

-

Solvatochromism Study: Repeat the measurement in solvents of varying polarity to observe the effect on the emission spectrum, which is indicative of TICT state formation.

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ_F_) is the ratio of photons emitted to photons absorbed. The comparative method using a well-characterized standard is a reliable approach.

Protocol:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption profile that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane).

-

Absorbance Matching: Prepare solutions of the sample and the standard in the same solvent (if possible) with matched absorbances (ideally < 0.1) at the same excitation wavelength.

-

Fluorescence Spectra: Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Calculation: Calculate the quantum yield of the sample (Φ_s_) using the following equation:

Φ_s_ = Φ_r_ × (I_s_ / I_r_) × (A_r_ / A_s_) × (n_s_² / n_r_²)

where:

-

Φ_r_ is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 's' and 'r' refer to the sample and reference, respectively.

-

Time-Resolved Fluorescence Spectroscopy

This technique measures the decay of fluorescence intensity over time after excitation, providing the excited-state lifetime (τ_F_). Time-Correlated Single Photon Counting (TCSPC) is a common method.

Protocol:

-

Instrument: Use a TCSPC system with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive detector.

-

Excitation: Excite the sample at its λ_abs_ max.

-

Data Acquisition: Collect the fluorescence decay profile until a sufficient number of photon counts are accumulated in the peak channel.

-

Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

Data Analysis: Deconvolute the IRF from the sample decay and fit the resulting data to a single or multi-exponential decay function to determine the fluorescence lifetime(s).

Caption: Experimental workflow for photophysical characterization.

Potential Applications

Based on the anticipated photophysical properties, 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene holds promise for several applications:

-

OLEDs: The high fluorescence quantum yield and potential for color tuning through solvent effects or further chemical modification make it a candidate for use as an emitter or host material in OLEDs.[2]

-

Fluorescent Probes: The sensitivity of the TICT state to the local environment could be exploited to develop fluorescent probes for sensing solvent polarity, viscosity, or the presence of specific analytes.

-

Bioimaging: After suitable functionalization to improve biocompatibility and targeting, the molecule could be used as a fluorescent label in biological imaging applications.[4]

Conclusion

10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene is a promising fluorophore with a rich and complex photophysical profile. Its unique sterically hindered structure is expected to give rise to TICT state formation, leading to solvent-dependent emission characteristics. The presence of the bromo and naphthyl substituents provides avenues for fine-tuning its electronic properties. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this and other novel bianthracene derivatives, paving the way for their application in advanced materials and technologies.

References

Sources

- 1. OPG [opg.optica.org]

- 2. Fluorinated 9,9′-bianthracene derivatives with twisted intramolecular charge-transfer excited states as blue host materials for high-performance fluorescent electroluminescence - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. Solvent Tuning Excited State Structural Dynamics in a Novel Bianthryl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Intramolecular Charge Transfer and Locally Excited State Observation in Push–Pull 1,n‑Bis(4-formylphenoxy)alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Absorption and fluorescence spectroscopic properties of 1- and 1,4-silyl-substituted naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantum yield in blue-emitting anthracene derivatives: vibronic coupling density and transition dipole moment density - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Sci-Hub. Photophysical Properties of 9,10-Disubstituted Anthracene Derivatives in Solution and Films / The Journal of Physical Chemistry A, 2011 [sci-hub.kr]

- 10. BJOC - Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives [beilstein-journals.org]

Navigating the Complex Aromatic Landscape: A Technical Guide to the NMR Spectra of 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene

For Immediate Release

[City, State] – January 26, 2026 – In the intricate world of organic electronics and advanced materials, the precise characterization of molecular components is paramount. 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene, a key building block in the development of novel organic semiconductors, presents a significant analytical challenge due to its complex, sterically hindered, and largely aromatic structure.[1][2][3] This in-depth technical guide, authored for researchers, scientists, and professionals in drug development and materials science, provides a comprehensive exploration of the Nuclear Magnetic Resonance (NMR) spectra of this pivotal compound. By delving into the principles of NMR spectroscopy and applying them to this unique molecule, this guide aims to serve as an essential resource for the unambiguous structural elucidation and quality control of 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene and its derivatives.

Introduction: The Significance of a Twisted Molecular Architecture

10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene belongs to a class of bianthracene derivatives known for their unique photophysical properties, often arising from their twisted intramolecular charge-transfer (TICT) excited states.[4] The highly congested nature of the 9,9'-bianthracene core, further functionalized with a bulky bromine atom and a naphthyl group, enforces a significant dihedral angle between the two anthracene moieties. This twisted conformation is crucial for its application in organic light-emitting diodes (OLEDs) and other electronic devices, as it can inhibit intermolecular stacking and lead to materials with high photoluminescence quantum yields.[4]

Given the critical role of its three-dimensional structure, a precise and thorough characterization is indispensable. NMR spectroscopy stands as the most powerful tool for elucidating the solution-state structure of such complex organic molecules. This guide will provide a detailed analysis of the expected ¹H and ¹³C NMR spectra, and explore the utility of two-dimensional (2D) NMR techniques for definitive signal assignment.

Foundational Principles of NMR Spectroscopy in Complex Aromatic Systems

The NMR spectra of large, polycyclic aromatic hydrocarbons like 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene are governed by several key principles:

-

Chemical Shift (δ): The resonance frequency of a nucleus is highly sensitive to its local electronic environment. In aromatic systems, the ring current effect causes a significant deshielding of protons on the periphery of the aromatic rings, leading to chemical shifts typically in the range of 7.0-9.0 ppm in ¹H NMR.[5] Carbon atoms in aromatic rings resonate in the downfield region of the ¹³C NMR spectrum, generally between 120 and 150 ppm.[6]

-

Spin-Spin Coupling (J): The interaction between neighboring magnetic nuclei leads to the splitting of NMR signals. In aromatic systems, coupling between protons on adjacent carbons (ortho-coupling) is the strongest (J ≈ 7-10 Hz), followed by meta-coupling (J ≈ 2-3 Hz) and para-coupling (J ≈ 0-1 Hz).[5][7] These coupling patterns are invaluable for determining the substitution patterns on the aromatic rings.

-

Anisotropic Effects: The steric hindrance and the resulting twisted geometry of the bianthracene core will induce significant through-space anisotropic effects. Protons and carbons situated in the shielding or deshielding cones of adjacent aromatic rings will experience substantial shifts from their expected values.

Predicted ¹H NMR Spectrum: A Crowded Aromatic Region

Due to the lack of publicly available experimental spectra for 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene, the following is a detailed prediction based on the analysis of its constituent parts (anthracene, bromoanthracene, and naphthalene) and general principles of NMR spectroscopy.

The ¹H NMR spectrum is anticipated to be highly complex, with all 23 protons resonating in the aromatic region (approximately 7.0-9.0 ppm). The signals will likely overlap, making full assignment from a 1D spectrum alone challenging.

Table 1: Predicted ¹H NMR Chemical Shift Ranges and Multiplicities

| Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |

| Anthracene Protons (unsubstituted ring) | 7.2 - 8.2 | d, t, m | Typical chemical shifts for anthracene protons, with complex splitting due to ortho and meta couplings. |

| Anthracene Protons (bromo-substituted ring) | 7.3 - 8.7 | d, t, m | The bromine atom will induce downfield shifts on the ortho and para protons due to its electron-withdrawing inductive effect. |

| Naphthyl Protons | 7.5 - 8.5 | d, dd, s, m | The naphthyl group will exhibit its own characteristic set of signals, further complicated by the anisotropic effects from the bianthracene core. |

Predicted ¹³C NMR Spectrum: Unraveling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide crucial information about the number of unique carbon environments in the molecule. Given the asymmetry of 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene, all 38 carbon atoms are expected to be chemically non-equivalent, resulting in 38 distinct signals.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Environment | Predicted Chemical Shift (ppm) | Rationale |

| Quaternary Carbons (C9, C9', C10, C10') | 125 - 140 | These carbons are highly substituted and will be influenced by steric compression and the nature of their substituents. |

| Brominated Carbon (C10) | ~120 | The carbon directly attached to the bromine atom is expected to be shifted upfield due to the "heavy atom effect". |

| Naphthyl-substituted Carbon (C10') | 130 - 145 | The attachment of the bulky naphthyl group will influence the chemical shift of this quaternary carbon. |

| Aromatic CH Carbons | 120 - 135 | The numerous CH carbons of the anthracene and naphthalene rings will resonate in this region. |

| Quaternary Carbons (ring junctions) | 130 - 150 | The carbons at the fusion points of the aromatic rings will appear in the downfield region of the aromatic carbon spectrum.[6] |

The Power of 2D NMR for Unambiguous Assignment

Given the complexity and signal overlap anticipated in the 1D spectra, two-dimensional (2D) NMR techniques are essential for the complete and accurate assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy)

A ¹H-¹H COSY experiment will be instrumental in identifying proton-proton coupling networks within each aromatic ring system. Cross-peaks in the COSY spectrum will connect protons that are spin-coupled, allowing for the tracing of connectivity within the anthracene and naphthalene moieties.

HSQC (Heteronuclear Single Quantum Coherence)

The ¹H-¹³C HSQC spectrum correlates each proton with the carbon to which it is directly attached.[8] This experiment is invaluable for assigning the signals of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation)

The ¹H-¹³C HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds.[9] This long-range correlation is crucial for piecing together the molecular fragments identified by COSY and HSQC. For instance, HMBC correlations will be key to definitively linking the naphthyl protons to the bianthracene core.

Experimental Protocols

The following provides a generalized experimental protocol for acquiring high-quality NMR spectra of 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene.

Sample Preparation:

-

Dissolve approximately 5-10 mg of 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene in 0.6 mL of a deuterated solvent (e.g., CDCl₃, THF-d₈, or C₂D₂Cl₄). The choice of solvent is critical to ensure sufficient solubility and to avoid solvent signal overlap with analyte resonances.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

Thoroughly degas the sample by bubbling a slow stream of nitrogen or argon through the solution for several minutes to remove dissolved oxygen, which can broaden NMR signals.

NMR Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve optimal signal dispersion.[10][11]

-

¹H NMR:

-

Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: 0-10 ppm.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Typical spectral width: 0-160 ppm.

-

-

2D NMR:

-

COSY: Standard gradient-selected COSY (gCOSY) experiment.

-

HSQC: Standard gradient-selected HSQC experiment optimized for one-bond ¹J(CH) coupling (typically ~145 Hz).

-

HMBC: Standard gradient-selected HMBC experiment optimized for long-range couplings (typically 4-8 Hz).

-

Visualizing the Connectivity: A Workflow for Spectral Assignment

The logical process for assigning the NMR spectra of 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene can be visualized as follows:

Figure 1: Workflow for the complete NMR spectral assignment of 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene.

Conclusion and Future Perspectives

The structural elucidation of complex aromatic molecules like 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene is a formidable but achievable task through the systematic application of modern NMR spectroscopic techniques. While 1D NMR provides a foundational overview, the unambiguous assignment of its crowded spectra necessitates a suite of 2D NMR experiments, including COSY, HSQC, and HMBC. The predicted spectral data and the analytical workflow presented in this guide provide a robust framework for researchers working with this and structurally related compounds.

Future work could involve the use of advanced solid-state NMR techniques to probe the molecular structure and packing in the crystalline state, providing a crucial link between the solution-state conformation and the material's bulk properties.[12] Such studies will undoubtedly contribute to the rational design of next-generation organic electronic materials.

References

- He, C., et al. (2015). Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes. The Royal Society of Chemistry.

- NMR Spectroscopy of Aromatic Compounds.

- CN103073387A - Preparation method of 9, 10-dibromoanthracene.

- 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene, 200mg. CP Lab Safety.

- 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene, 1G. Labscoop.

- 10-Bromo-10'-(2-naphthyl)-9, 9'-bianthracene, min 98% (HPLC)(T), 1 gram. Strem.

- Interpreting 2-D NMR Spectra. Chemistry LibreTexts.

- Solvent Tuning Excited State Structural Dynamics in a Novel Bianthryl. PubMed Central.

- 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene. TCI Chemicals.

- Spectroscopy of Arom

- ¹H-NMR spectra of the anthracene derivatives after ((a) and (c)) and...

- 2D NMR FOR THE CHEMIST. University of Missouri-St. Louis.

- Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors. MDPI.

- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-

- One and two-dimensional NMR methods for elucidating structural characteristics of aromatic fractions from petroleum and synthetic fuels.

- Bridging photochemistry and photomechanics with NMR crystallography: the molecular basis for the macroscopic expansion of an anthracene ester nanorod. Chemical Science (RSC Publishing) - The Royal Society of Chemistry.

- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.

- Fluorinated 9,9′-bianthracene derivatives with twisted intramolecular charge-transfer excited states as blue host materials for high-performance fluorescent electroluminescence. RSC Publishing.

- Short Summary of 1H-NMR Interpret

- Analyze the C NMR of the product of anthracene with. Chegg.com.

- 2-{9-(10-Bromoanthracenyl)}-1,3-dihydro-1H-[d]-1,3,2-benzodiazaborole. MDPI.

- 9,10-Dibromoanthracene. PubChem.

- 9,10-Dibromoanthracene - Optional[13C NMR] - Chemical Shifts. SpectraBase.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene, 1G | Labscoop [labscoop.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Fluorinated 9,9′-bianthracene derivatives with twisted intramolecular charge-transfer excited states as blue host materials for high-performance fluorescent electroluminescence - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Bridging photochemistry and photomechanics with NMR crystallography: the molecular basis for the macroscopic expansion of an anthracene ester nanorod - Chemical Science (RSC Publishing) [pubs.rsc.org]

exploring the electronic properties of bianthracene derivatives

An In-Depth Technical Guide to the Electronic Properties of Bianthracene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bianthracene derivatives, characterized by their unique sterically hindered and electronically coupled bi-aryl structure, have emerged as a fascinating class of organic semiconductors. The signature twist in their 9,9'-isomers disrupts extended π-conjugation, leading to distinct electronic and photophysical properties that are highly tunable and advantageous for a range of optoelectronic applications. This guide provides a comprehensive exploration of the electronic landscape of bianthracene derivatives, from fundamental principles to practical applications. We will delve into the theoretical underpinnings of their electronic structure, detail key experimental characterization protocols, and elucidate the critical structure-property relationships that govern their performance in devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

The Unique Electronic Structure of Bianthracenes: The Role of the Twist

The defining feature of 9,9'-bianthracene is the sterically enforced twist between the two anthracene moieties. This dihedral angle, typically close to 90 degrees in the ground state, fundamentally dictates the electronic properties of the molecule. Unlike planar polycyclic aromatic hydrocarbons, the direct π-conjugation across the two anthracene units is significantly hindered. This leads to electronic properties that are more akin to two electronically interacting anthracene molecules rather than a single, larger conjugated system.

Upon photoexcitation, these molecules can exhibit a phenomenon known as Twisted Intramolecular Charge Transfer (TICT).[1][2] In the excited state, one anthracene unit can act as an electron donor and the other as an acceptor, leading to a charge-separated state.[1][2] This process is often solvent-dependent and is a key factor in their unique fluorescence properties.[3] The formation of this TICT state can lead to a large Stokes shift and dual fluorescence, making them interesting candidates for applications in sensors and imaging.

Theoretical Investigation of Electronic Properties: A Predictive Approach

Density Functional Theory (DFT) has become an indispensable tool for predicting and understanding the electronic properties of bianthracene derivatives.[4][5] The choice of computational protocol is critical for obtaining accurate results that can reliably guide synthetic efforts.

Causality in Method Selection: Why B3LYP and 6-31G(d,p)?

For many organic molecules, including anthracene derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional offers a robust balance between computational cost and accuracy for predicting ground-state geometries and frontier molecular orbital (FMO) energies.[4] The inclusion of a portion of the exact Hartree-Fock exchange in B3LYP helps to mitigate the self-interaction error inherent in many pure DFT functionals, leading to more realistic predictions of HOMO and LUMO levels.

The 6-31G(d,p) basis set is a Pople-style basis set that provides a good compromise between accuracy and computational efficiency for molecules of this size. The inclusion of 'd' polarization functions on heavy atoms and 'p' polarization functions on hydrogen atoms allows for a more flexible description of the electron density, which is crucial for accurately modeling the bonding and electronic structure of these conjugated systems.[4] For more demanding calculations, such as those involving excited states or weak intermolecular interactions, more sophisticated functionals and larger basis sets may be warranted.[6]

Step-by-Step Protocol for DFT Calculations

-

Molecular Structure Input: Build the 3D structure of the bianthracene derivative using a molecular modeling program.

-

Geometry Optimization: Perform a full geometry optimization of the ground state using the B3LYP functional and the 6-31G(d,p) basis set. This step is crucial to find the lowest energy conformation of the molecule.

-

Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

FMO Energy Calculation: From the optimized structure, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals provides the theoretical band gap.

-

Excited State Calculations (Optional): To investigate the photophysical properties, Time-Dependent DFT (TD-DFT) calculations can be performed to predict the energies and characteristics of the excited states, including the nature of the TICT state.[7]

Caption: A typical workflow for the DFT-based investigation of bianthracene derivatives.

Experimental Characterization of Electronic Properties

Experimental techniques are essential for validating theoretical predictions and providing a complete picture of the electronic behavior of bianthracene derivatives.

Cyclic Voltammetry: Probing Frontier Orbital Energies

Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which can be correlated to its HOMO and LUMO energy levels, respectively.[8][9]

-

Solution Preparation: Prepare a dilute solution (typically ~1 mM) of the bianthracene derivative in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate). The solvent and electrolyte must be electrochemically stable within the potential window of interest.

-

Electrochemical Cell Setup: Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[10]

-

Ferrocene Internal Standard: Add a small amount of ferrocene to the solution as an internal standard. The ferrocene/ferrocenium (Fc/Fc+) redox couple has a well-defined potential and is used to calibrate the measured potentials against a known reference.

-

Data Acquisition: Scan the potential of the working electrode and record the resulting current. The scan should cover a range that includes the oxidation and reduction events of the bianthracene derivative.

-

Data Analysis: Determine the onset potentials for the first oxidation (E_ox) and first reduction (E_red) from the cyclic voltammogram.

-

HOMO/LUMO Calculation: The HOMO and LUMO energies can be estimated using the following empirical formulas, where the potentials are referenced to the Fc/Fc+ couple:[9]

-

HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]

-

LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]

-

UV-Vis and Fluorescence Spectroscopy: Unveiling Photophysical Properties

UV-Vis absorption spectroscopy provides information about the electronic transitions from the ground state to excited states, while fluorescence spectroscopy probes the emission from the lowest singlet excited state back to the ground state. The difference between the absorption and emission maxima (the Stokes shift) can provide insights into the structural relaxation in the excited state, including the formation of TICT states.[11]

Structure-Property Relationships: The Key to Molecular Design

The electronic properties of bianthracene derivatives can be finely tuned by chemical modification. The nature and position of substituents on the anthracene core have a profound impact on their HOMO/LUMO energies, band gaps, and photophysical behavior.[12][13][14]

-

Electron-donating groups (e.g., alkoxy, amino) will generally raise the HOMO level, leading to a smaller band gap and a red-shift in the absorption and emission spectra.

-

Electron-withdrawing groups (e.g., cyano, fluoro) will lower both the HOMO and LUMO levels, with a more pronounced effect on the LUMO.[15] This can also lead to a smaller band gap and red-shifted spectra.

| Derivative Type | Substituent Effect | Impact on HOMO | Impact on LUMO | Resulting Band Gap |

| Unsubstituted 9,9'-Bianthracene | Reference | ~ -5.8 eV | ~ -2.4 eV | ~ 3.4 eV |

| Donor-Substituted | Raises HOMO | Increased | Relatively Unchanged | Decreased |

| Acceptor-Substituted | Lowers HOMO & LUMO | Decreased | Significantly Decreased | Decreased |

| Fluorinated Derivatives[1] | Lowers HOMO & LUMO | Decreased | Decreased | Tunable |

Table 1: General trends in the electronic properties of bianthracene derivatives based on substituent effects. The values are illustrative and can vary depending on the specific substituent and its position.

Applications in Organic Electronics

The unique and tunable electronic properties of bianthracene derivatives make them promising materials for a variety of organic electronic devices.[16]

Organic Field-Effect Transistors (OFETs)

The charge transport characteristics of bianthracene derivatives are crucial for their application in OFETs. While the twisted structure can limit intermolecular π-π stacking, which is often beneficial for charge transport, appropriate substitution can enhance solid-state packing and improve charge carrier mobility.[17][18]

-

Substrate Preparation: Start with a heavily doped silicon wafer with a thermally grown silicon dioxide layer (e.g., 300 nm) acting as the gate electrode and gate dielectric, respectively.

-

Dielectric Surface Treatment: Treat the SiO2 surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane) to improve the interface with the organic semiconductor.

-

Semiconductor Deposition: Deposit a thin film of the bianthracene derivative onto the treated substrate. This can be done via vacuum thermal evaporation or from solution using techniques like spin-coating or drop-casting for soluble derivatives.

-

Source/Drain Electrode Deposition: Deposit the source and drain electrodes (typically gold) on top of the semiconductor layer through a shadow mask.

-

Device Characterization: Characterize the OFET performance in a controlled environment (e.g., a glovebox) using a semiconductor parameter analyzer. The key parameters to extract are the charge carrier mobility, the on/off ratio, and the threshold voltage.

Caption: Schematic of a bottom-gate, top-contact OFET with a bianthracene derivative active layer.

Organic Light-Emitting Diodes (OLEDs)

Bianthracene derivatives are particularly promising as blue emitters in OLEDs due to their wide band gap.[11][19] Their twisted structure can suppress intermolecular interactions that often lead to aggregation-caused quenching, thus maintaining high fluorescence quantum yields in the solid state. Furthermore, the TICT properties of some derivatives can be harnessed to achieve Thermally Activated Delayed Fluorescence (TADF), a mechanism that can lead to theoretical internal quantum efficiencies of up to 100%.[20][21]

Advanced Concepts: Harnessing the Twisted Geometry

The unique twisted geometry of bianthracenes gives rise to photophysical phenomena that are at the forefront of organic electronics research.

Twisted Intramolecular Charge Transfer (TICT)

As previously mentioned, the TICT state is a charge-separated excited state that is stabilized in polar environments.[22][23] The formation of the TICT state is often accompanied by a significant change in the molecule's dipole moment.

Caption: Energy level diagram illustrating the formation of a TICT state from a locally excited state.

Thermally Activated Delayed Fluorescence (TADF)

In certain bianthracene derivatives with appropriate donor-acceptor substitution, the energy gap between the lowest singlet (S1) and triplet (T1) excited states can be minimized.[20] This allows for efficient reverse intersystem crossing (RISC) from the T1 state back to the S1 state via thermal activation. The subsequent fluorescence from the S1 state is "delayed" and allows for the harvesting of triplet excitons, which would otherwise be non-emissive in conventional fluorescent materials.

Conclusion

Bianthracene derivatives represent a versatile platform for the development of high-performance organic electronic materials. Their unique twisted structure gives rise to a rich and tunable set of electronic and photophysical properties. A synergistic approach combining theoretical modeling and experimental characterization is crucial for understanding and optimizing these properties for specific applications. As our understanding of the intricate interplay between molecular structure and electronic function in these systems continues to grow, we can expect to see the emergence of even more innovative and efficient bianthracene-based devices in the future.

References

-

Yu, Y., Jiao, B., Wu, Z., Li, Z., & Zhou, G. (2014). Fluorinated 9,9′-bianthracene derivatives with twisted intramolecular charge-transfer excited states as blue host materials for high-performance fluorescent electroluminescence. Journal of Materials Chemistry C, 2(44), 9477-9484. [Link]

-

Hettinga, M., Dominion, R., Wen, P., & Frontiera, R. R. (2023). Solvent Tuning Excited State Structural Dynamics in a Novel Bianthryl. The Journal of Physical Chemistry B, 127(1), 34-43. [Link]

-

Saranya, G., Ramkumar, V., & Sridevi, N. (2020). DFT study of the electronic structure of anthracene derivatives in their neutral, anion and cation forms. Journal of Molecular Structure, 1202, 127271. [Link]

-

McCulloch, I. (n.d.). Solution-processable materials for printable electronics. ResearchGate. [Link]

-

Brancart, J., Van Damme, J., Van Assche, G., & Van Mele, B. (2021). Substituent effect on the thermophysical properties and thermal dissociation behaviour of 9-substituted anthracene derivatives. Physical Chemistry Chemical Physics, 23(3), 1879-1891. [Link]

-

Endo, A., Sato, K., Yoshimura, K., Kai, T., Kawada, A., Miyazaki, H., & Adachi, C. (2011). Efficient Thermally Activated Delayed Fluorescence Molecules Utilizing Donor-Acceptor Structure and Their Application for Highly Efficient OLEDs. Applied Physics Express, 4(9), 094102. [Link]

-

Di, C., Liu, Y., Guo, Y., & Yu, G. (2017). Diaryl-substituted biazulene diimides for solution-processable high-performance n-type organic semiconductors. Materials Chemistry Frontiers, 1(1), 125-131. [Link]

-

Jiao, B., Yu, Y., Zhang, D., Wu, Z., & Zhou, G. (2017). Asymmetric thermally activated delayed fluorescence (TADF) emitters with 5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene (OBA) as the acceptor and highly efficient blue-emitting OLEDs. Journal of Materials Chemistry C, 5(2), 435-443. [Link]

-

Li, J. F., Chang, W. L., Tao, C. L., & Zhang, F. J. (2008). Synthesis, Characterization of 9, 9'-Bianthracene and Fabrication of 9, 9'-Bianthracene Field-Effect Transistors. Chinese Physics B, 17(12), 4668-4672. [Link]

-

Kim, S. Y., Jeong, W.-I., Kwon, J. H., & Kim, Y.-H. (2015). Twisted Intramolecular Charge Transfer State of a “Push-Pull” Emitter. Molecules, 20(8), 13713-13723. [Link]

-

Lima, J. C., & De Boni, L. (2022). On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. Physical Chemistry Chemical Physics, 24(2), 739-746. [Link]

-

van der Veen, M. A., & Vos, T. E. (2016). Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry. Journal of Materials Chemistry C, 4(27), 6136-6147. [Link]

-

Li, C., Duan, R., & Ma, D. (2021). Recent Advances in Thermally Activated Delayed Fluorescence Materials. Frontiers in Chemistry, 9, 741019. [Link]

- CN102928480A - Method for determining LUMO value and HOMO value of semiconductor nano-crystals through utilizing cyclic voltammetry. (n.d.).

-

Squillaci, M. A., Rampi, M. A., & Samorì, P. (2017). Excited state relaxation paths in 9,9'-bianthryl and 9-carbazolyl-anthracene: A sub-ps transient absorption study. ResearchGate. [Link]

-

da Silva, J. L., & de Oliveira, H. C. (2020). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 16, 2568-2601. [Link]

-

Gleixner, J. M., & König, B. (2017). Photochemistry of 9-vinyl substituted anthracenes, of their reduced derivatives and of Diels Alder type adducts of. Sciforum. [Link]

-

Saranya, G., Ramkumar, V., & Sridevi, N. (2008). DFT study of the electronic structure of anthracene derivatives in their neutral, anion and cation forms. Semantic Scholar. [Link]

-

Khavan, M. (2014). Fabrication and Characterization of Graphene Field Effect Transistors. Diva-Portal.org. [Link]

-

Zhang, J., & Liu, S. (2021). Twisted intramolecular charge transfer (TICT) and twists beyond TICT: from mechanisms to rational designs of bright and sensitive fluorophores. Chemical Society Reviews, 50(20), 11416-11444. [Link]

-

da Silva, A. F., da Silva, J. V., & da Silva, L. H. (2023). Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles. International Journal of Molecular Sciences, 24(3), 2795. [Link]

-

Grimme, S., & Brandenburg, J. G. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(42), e202205735. [Link]

-

OFET Fabrication and Characterization. (2011, June 23). YouTube. [Link]

-

How can I calculate HOMO/LUMO from CV? (2017, April 6). Chemistry Stack Exchange. [Link]

-

Olivier, Y., & Beljonne, D. (2018). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Beilstein Journal of Organic Chemistry, 14, 2548-2567. [Link]

-

Lee, J., Kim, M., & Kim, J. (2020). Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors. Polymers, 12(4), 949. [Link]

-

Zhong, C., & Li, S. (2015). The driving forces for twisted or planar intramolecular charge transfer. Physical Chemistry Chemical Physics, 17(15), 9248-9257. [Link]

-

The effect of electron-withdrawing substituent in asymmetric anthracene derivative semiconductors. (n.d.). ResearchGate. [Link]

-

Li, X., Li, Y., & Liu, Z. (2023). Design and Color Prediction of Anthracene-Based Dyes Based on Quantum Chemical Calculations. Molecules, 28(14), 5369. [Link]

-

Lever, A. B. P., & Leznoff, C. C. (1990). Electrochemistry and Spectroelectrochemistry of 1,8-Naphthalene and 1,8- Anthracene-Linked Cofacial Binuclear Metallophthalocyna. DTIC. [Link]

-

How to set up the experiment to determine HOMO and LUMO levels via C-V measurement? (n.d.). ResearchGate. [Link]

-

Zhang, D., & Liu, B. (2021). Thermally Activated Delayed Fluorescence Material: An Emerging Class of Metal‐Free Luminophores for Biomedical Applications. Advanced Science, 8(22), 2102140. [Link]

-

Singh, T., & Kumar, S. (2015). Synthesis and characterization of anthracene derivative for organic field-effect transistor fabrication. RSC Advances, 5(104), 85483-85488. [Link]

-

Haymoor, I. (2024, October 20). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. [Link]

-

Kim, J. H., Lee, J. Y., & Kim, J. J. (2015). Orthogonal anthracene and pyrene derivatives for efficient pure deep-blue organic light-emitting diodes. Journal of Materials Chemistry C, 3(35), 9112-9117. [Link]

-

Larsen, C. B., & Karon, K. (2016). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 4(14), 2894-2901. [Link]

-

Guesmi, H., & Miannay, F.-A. (2020). The excited-state dynamics of the radical anions of cyanoanthracenes. Physical Chemistry Chemical Physics, 22(35), 19693-19699. [Link]

-

Kairys, V., & Gilson, M. K. (2018). Binding Energy Calculations of Anthracene and Rhodamine 6G H-Type Dimers: A Comparative Study of DFT and SMD Methods. Journal of Chemical Theory and Computation, 14(10), 5464-5475. [Link]

-

Moreau, Y., & Sissa, C. (2021). Excited-state symmetry breaking in 9,10-dicyanoanthracene-based quadrupolar molecules: the effect of donor–acceptor branch length. Physical Chemistry Chemical Physics, 23(32), 17354-17363. [Link]

-

Zhang, F., & Zhang, F. (2008). Synthesis, characterization of the pentacene and fabrication of pentacene field-effect transistors. ResearchGate. [Link]

Sources

- 1. Fluorinated 9,9′-bianthracene derivatives with twisted intramolecular charge-transfer excited states as blue host materials for high-performance fluorescent electroluminescence - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Binding Energy Calculations of Anthracene and Rhodamine 6G H-Type Dimers: A Comparative Study of DFT and SMD Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. prezi.com [prezi.com]

- 10. CN102928480A - Method for determining LUMO value and HOMO value of semiconductor nano-crystals through utilizing cyclic voltammetry - Google Patents [patents.google.com]

- 11. Twisted Intramolecular Charge Transfer State of a “Push-Pull” Emitter [mdpi.com]

- 12. Substituent effect on the thermophysical properties and thermal dissociation behaviour of 9-substituted anthracene derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and characterization of anthracene derivative for organic field-effect transistor fabrication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Orthogonal anthracene and pyrene derivatives for efficient pure deep-blue organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 20. Asymmetric thermally activated delayed fluorescence (TADF) emitters with 5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene (OBA) as the acceptor and highly efficient blue-emitting OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 21. frontiersin.org [frontiersin.org]

- 22. Twisted intramolecular charge transfer (TICT) and twists beyond TICT: from mechanisms to rational designs of bright and sensitive fluorophores - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 23. The driving forces for twisted or planar intramolecular charge transfer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene in OLED Fabrication

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide for the utilization of 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene in the fabrication of Organic Light-Emitting Diodes (OLEDs). This document offers insights into the material's properties, its role in device architecture, detailed fabrication protocols, and expected performance metrics based on current research in related anthracene derivatives.

Introduction: The Significance of Bianthracene Derivatives in Advanced OLEDs

The quest for highly efficient and stable blue OLEDs remains a critical challenge in display and solid-state lighting technologies. Anthracene derivatives are a cornerstone in the development of blue-emitting materials due to their inherent wide bandgap and high photoluminescence quantum yields.[1] The bianthracene scaffold, particularly with strategic substitutions, offers a pathway to enhanced thermal and morphological stability, crucial for long operational lifetimes. 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene is a promising organic semiconductor building block designed to leverage these properties.[2][3][4] The introduction of a naphthyl group can tune the electronic properties and enhance charge carrier mobility, while the bromo-substituent provides a reactive site for further molecular engineering, for example, through Suzuki or Stille coupling reactions to create even more complex and efficient emitters.[1][5] This application note will detail the practical application of this material in a laboratory setting for the fabrication of high-performance OLEDs.

Material Properties and Rationale for Use

The efficacy of 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene in OLEDs is grounded in its specific molecular architecture. The large, conjugated system of the bianthracene core provides a high oscillator strength for efficient light emission. The naphthyl substituent contributes to a high glass transition temperature (Tg), which is indicative of good thermal stability and resistance to morphological changes that can degrade device performance over time.[5] The bromine atom, while offering a synthetic handle, also influences the material's electronic properties and can play a role in intersystem crossing, potentially enabling pathways for advanced emission mechanisms like thermally activated delayed fluorescence (TADF) in suitably designed molecular systems.

Table 1: Key Properties of 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene

| Property | Value | Source |

| CAS Number | 1172087-81-8 | [2] |

| Molecular Formula | C38H23Br | [2] |

| Molecular Weight | 559.51 g/mol | [2] |

| Purity | >98.0% (HPLC) | [2][4] |

| Appearance | White to Yellow to Green powder/crystal | [4] |

| Solubility | Generally soluble in common organic solvents like chloroform, dichloromethane, and tetrahydrofuran. Insoluble in water. | [6] |

Mechanism of Action in an OLED Device

In a typical multilayer OLED architecture, 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene can function either as a blue-emitting dopant within a host material or as the primary host material for another dopant. Its primary role is to facilitate the efficient recombination of electrons and holes to generate excitons, which then radiatively decay to produce light. The large highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap of anthracene derivatives makes them particularly suitable for blue emission.[5]

The operational mechanism within the emissive layer (EML) can be summarized as follows:

-

Charge Injection: Electrons are injected from the cathode into the LUMO of the EML, while holes are injected from the anode into the HOMO.

-

Charge Transport: These charges migrate through the electron transport layer (ETL) and hole transport layer (HTL), respectively, towards the EML.

-

Exciton Formation: Within the EML, electrons and holes recombine to form excitons (bound electron-hole pairs).

-

Radiative Decay: The excitons, in their singlet excited state, radiatively decay to the ground state, emitting photons of a specific wavelength, which is determined by the energy gap of the emitting molecule.

The bulky nature of the bianthracene structure helps to prevent intermolecular interactions that can lead to aggregation-caused quenching (ACQ), thus maintaining high emission efficiency in the solid state.[7]

Experimental Protocol: Fabrication of a Blue OLED Device

This protocol describes the fabrication of a multilayer OLED using thermal evaporation, a standard technique for small molecule organic electronics. The device architecture is based on high-efficiency blue OLEDs reported for similar asymmetric anthracene derivatives.[5]

I. Substrate Preparation

-

Initial Cleaning: Begin with patterned Indium Tin Oxide (ITO)-coated glass substrates. Immerse the substrates in a beaker containing deionized water and a small amount of detergent.

-

Ultrasonication: Sonicate the substrates sequentially in deionized water, acetone, and isopropanol for 15 minutes each to remove organic residues and particulate contamination.

-

Drying: Dry the substrates using a stream of high-purity nitrogen gas.

-

UV-Ozone Treatment: Immediately before loading into the deposition chamber, treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.

II. Thin Film Deposition

This process is performed in a high-vacuum thermal evaporation system with a base pressure of <10-6 Torr.

-

Hole Injection Layer (HIL): Deposit a 10 nm layer of 1,4,5,8,9,11-Hexaazatriphenylenehexacarbonitrile (HATCN) onto the ITO substrate. Deposition rate should be maintained at approximately 0.1 Å/s.

-

Hole Transport Layer (HTL): Deposit a 40 nm layer of N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPD). A deposition rate of 0.2 Å/s is recommended.

-

Emissive Layer (EML):

-

Host-Dopant System: Co-evaporate the host material and 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene as the dopant. A common blue host is 2,6-bis(3-(9H-carbazol-9-yl)phenyl)pyridine (26DCzPPy).

-

Doping Concentration: A typical doping concentration for fluorescent emitters is between 5% and 10%. The relative deposition rates should be adjusted to achieve the desired concentration. For a 7% doping concentration, the host deposition rate could be 1.9 Å/s and the dopant rate 0.1 Å/s.

-

Layer Thickness: The total thickness of the EML should be approximately 30 nm.

-

-

Electron Transport Layer (ETL): Deposit a 30 nm layer of Tris(8-hydroxyquinolinato)aluminium (Alq3). A deposition rate of 0.2 Å/s is suitable.

-

Electron Injection Layer (EIL): Deposit a 1 nm layer of Lithium Fluoride (LiF) at a rate of 0.05 Å/s to facilitate electron injection from the cathode.

-

Cathode Deposition: Deposit a 100 nm layer of Aluminum (Al) as the cathode at a rate of 1-2 Å/s.

III. Encapsulation

To prevent degradation from atmospheric moisture and oxygen, the completed devices should be encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.

Visualization of the OLED Fabrication Workflow

Caption: Workflow for the fabrication of an OLED device using thermal evaporation.

Expected Device Performance

While specific performance data for OLEDs using 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene is not widely published, we can extrapolate expected performance based on similar asymmetric anthracene derivatives used as blue host materials.[5]

Table 2: Expected Performance of a Blue OLED with a Bianthracene-based Emissive Layer

| Parameter | Expected Value |

| Peak Emission Wavelength | 450 - 470 nm |

| CIE Coordinates (x, y) | (0.14 - 0.16, 0.18 - 0.22) |

| Turn-on Voltage | 3.0 - 4.0 V |

| Maximum Luminance | > 5,000 cd/m² |

| Maximum Current Efficiency | 8 - 12 cd/A |

| Maximum Power Efficiency | 5 - 8 lm/W |

| External Quantum Efficiency (EQE) | 5 - 7% |

| Operational Lifetime (T50 at 1000 cd/m²) | > 500 hours |

These are estimated values and actual performance will depend on the specific device architecture, material purity, and fabrication conditions.

Troubleshooting Common Fabrication Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| High Turn-on Voltage | - Poor ITO cleaning and surface treatment.- High energy barrier at an interface.- Contamination in deposition chamber. | - Optimize UV-ozone treatment time.- Ensure appropriate HIL and EIL materials are used.- Thoroughly clean the deposition chamber. |

| Low Efficiency | - Imbalanced charge injection and transport.- Aggregation-caused quenching in the EML.- Non-optimal doping concentration. | - Adjust the thickness of transport layers.- Ensure the host and dopant materials are well-matched in energy levels.- Optimize the doping concentration of the emissive layer. |

| Device Shorts | - Particulate contamination on the substrate.- ITO spikes.- High deposition rates causing defects. | - Improve cleanroom protocols.- Use high-quality ITO substrates.- Reduce deposition rates, especially for the cathode. |

| Inconsistent Performance | - Fluctuations in deposition rates.- Variations in material purity.- Inconsistent substrate cleaning. | - Use quartz crystal microbalances for precise rate control.- Source high-purity, sublimed grade organic materials.- Standardize the substrate preparation protocol. |

Conclusion

10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene stands as a valuable building block for the development of next-generation OLEDs, particularly for achieving stable and efficient blue emission. Its robust thermal properties and tunable electronic structure make it an attractive candidate for both academic research and industrial applications. The protocols and data presented in this application note, based on established principles and research into related materials, provide a solid foundation for researchers to begin incorporating this promising compound into their OLED fabrication workflows. Further optimization of device architecture and material combinations will undoubtedly unlock the full potential of this and other bianthracene derivatives.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. calpaclab.com [calpaclab.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene, 1G | Labscoop [labscoop.com]

- 5. Asymmetric anthracene-based blue host materials: synthesis and electroluminescence properties of 9-(2-naphthyl)-10-arylanthracenes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. indiamart.com [indiamart.com]

- 7. Facile synthesis of 2-aza-9,10-diphenylanthracene and the effect of precise nitrogen atom incorporation on OLED emitters performance - Materials Advances (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Synthesis of Bianthracene

Welcome to the technical support center for bianthracene synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with or synthesizing bianthracene and its derivatives. Here, we address common challenges and provide in-depth, field-proven insights to help you prevent side reactions and optimize your synthetic protocols.

Introduction

Bianthracenes are a fascinating class of C2-symmetric molecules composed of two anthracene units linked by a C-C single bond. Their unique photophysical properties, including their potential for symmetry-breaking charge transfer (SBCT) in polar solvents, make them valuable in materials science and as model systems for fundamental chemical processes.[1] However, the synthesis of high-purity bianthracene can be challenging due to a variety of competing side reactions. This guide provides a structured, question-and-answer-based approach to troubleshoot and prevent these common issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Question 1: I'm observing a significant amount of an insoluble, non-fluorescent byproduct. Could this be the anthracene photodimer, and how can I prevent its formation?

Answer:

Yes, this is a very common issue. The byproduct you're describing is likely the photodimer of anthracene, formed via a [4+4] photocycloaddition reaction.[2] This reaction is thermally forbidden but photochemically allowed and can be a major competing pathway, especially if your reaction is exposed to ultraviolet (UV) light.

Causality and Mechanism:

When an anthracene molecule absorbs a photon (typically >300 nm), it is promoted to an excited singlet state (S1).[3][4] This excited molecule can then react with a ground-state anthracene molecule to form a stable, non-aromatic dimer. The resulting dimer has a strained cage-like structure and a significantly different UV absorption profile compared to the highly conjugated anthracene monomer.[2]

Caption: Mechanism of Anthracene Photodimerization.

Prevention and Troubleshooting Protocol:

-